Product packaging for (4R)-1-Boc-4-Methyl-D-proline(Cat. No.:CAS No. 871727-77-4)

(4R)-1-Boc-4-Methyl-D-proline

Cat. No.: B1293405
CAS No.: 871727-77-4
M. Wt: 229.27 g/mol
InChI Key: MXKSXPYZNXUHEZ-HTQZYQBOSA-N
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Description

Significance of Proline and its Derivatives in Organic Chemistry and Chemical Biology

Proline and its derivatives are of paramount importance in organic chemistry and chemical biology due to their unique structural features. The cyclic nature of the pyrrolidine (B122466) ring restricts the conformational flexibility of the peptide backbone, making proline a crucial element in determining the secondary structure of proteins, such as in the formation of β-turns and polyproline helices. acs.orgmdpi.comcnr.it This conformational rigidity is harnessed in the design of peptides and peptidomimetics with specific three-dimensional structures and biological activities. acs.orgresearchgate.net

In the realm of organic synthesis, proline and its derivatives have emerged as powerful organocatalysts for a wide range of asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions. organic-chemistry.orgmagtech.com.cnnih.govresearcher.life The secondary amine functionality of proline can participate in enamine and iminium ion catalysis, enabling the stereoselective formation of new carbon-carbon bonds. researchgate.net The development of modified proline catalysts, including those with substitutions on the pyrrolidine ring, aims to enhance their catalytic efficiency, stereoselectivity, and solubility in various reaction media. organic-chemistry.orgreading.ac.uk

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the amino function of amino acids, particularly in solid-phase peptide synthesis (SPPS). chempep.compeptide.com Its stability under basic conditions and ease of removal under mild acidic conditions, such as with trifluoroacetic acid (TFA), make it a versatile tool for the stepwise assembly of peptide chains. chempep.compeptide.com

Stereochemical Importance of (4R)-1-Boc-4-Methyl-D-proline and Related 4-Methylproline Isomers

The stereochemistry at the C4 position of the proline ring significantly influences the conformational preferences of the molecule and its behavior when incorporated into peptides. The four diastereomers of 4-methylproline—(2S,4S), (2S,4R), (2R,4S), and (2R,4R)—each exhibit distinct physical and chemical properties. The presence of the methyl group introduces steric effects that, along with stereoelectronic effects, dictate the puckering of the pyrrolidine ring. pnas.orgrsc.org

The two primary puckering conformations are Cγ-exo and Cγ-endo. rsc.org For 4-methylproline, the (2S,4R) isomer (mep) favors a Cγ-endo pucker, while the (2S,4S) isomer (Mep) prefers a Cγ-exo pucker due to the methyl group's preference for a pseudoequatorial position. pnas.org These puckering preferences directly impact the backbone torsion angles (φ and ψ) of the amino acid residue, thereby influencing the secondary structure of peptides. nih.gov For instance, in collagen-model triple-helical peptides, residues in the Xaa position adopt a Cγ-endo pucker, while those in the Yaa position have a Cγ-exo pucker. pnas.org Consequently, the stereochemistry of 4-methylproline can be used to stabilize or destabilize such structures. nih.gov

Computational studies have shown that in an aqueous solution, (2S,4S)-4-methylproline has a strong preference for the up-puckered polyproline II (PPII) structure, whereas the (2S,4R) isomer shows a slight preference for the down-puckered PPII structure. nih.gov The cis-trans isomerization of the prolyl peptide bond, a critical step in protein folding, is also affected by 4-substitution. The exo ring pucker stabilizes the trans amide bond, while the endo pucker is favored in a cis amide bond. nih.gov

Overview of Contemporary Research Trajectories for this compound

Current research involving this compound and its isomers is focused on several key areas:

Asymmetric Synthesis and Catalysis: The development of concise and highly stereoselective synthetic routes to all four diastereomers of 4-methylproline is an active area of research. figshare.comacs.org These methods often employ techniques like Evans asymmetric alkylation to control the stereochemistry at the C4 position. researchgate.net The resulting enantiopure 4-methylproline derivatives are valuable as chiral building blocks and organocatalysts. organic-chemistry.org

Peptide and Protein Engineering: Researchers are exploring the use of 4-methylproline isomers to modulate the structure, stability, and function of peptides and proteins. cnr.itrsc.org By strategically incorporating specific isomers into a peptide sequence, it is possible to enforce particular secondary structures, such as β-turns, or to study the effects of steric hindrance on protein folding and binding interactions. pnas.orgnih.gov For example, studies have shown that the stereochemistry of the 4-methyl group can be a key determinant for the successful ribosomal incorporation of this non-proteinogenic amino acid into proteins. rsc.org

Medicinal Chemistry: Cα-quaternary proline derivatives are of particular interest in medicinal chemistry. acs.org 4-Methylproline is found in several naturally occurring secondary metabolites with antibiotic, anticancer, and cytotoxic activities. cnr.itrsc.org Synthetic efforts are directed towards the total synthesis of these natural products and the creation of novel analogues with improved therapeutic properties. researchgate.netchemrxiv.org For instance, (4R)-1-Methyl-4-propyl-D-proline is an intermediate in the synthesis of the antibiotic Lincomycin.

Conformational Analysis: Detailed conformational studies of 4-methylproline-containing peptides are being conducted using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. nih.gov These studies provide fundamental insights into how the stereochemistry and substitution pattern of the proline ring influence peptide conformation and dynamics. nih.gov

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound871727-77-4C11H19NO4229.27
(2S,4S)-4-MethylprolineNot AvailableC6H11NO2129.16
(2S,4R)-4-MethylprolineNot AvailableC6H11NO2129.16
(2R,4S)-4-MethylprolineNot AvailableC6H11NO2129.16
(2R,4R)-4-MethylprolineNot AvailableC6H11NO2129.16
Proline147-85-3C5H9NO2115.13
Trifluoroacetic acid76-05-1C2HF3O2114.02
Lincomycin154-21-2C18H34N2O6S406.54

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO4 B1293405 (4R)-1-Boc-4-Methyl-D-proline CAS No. 871727-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKSXPYZNXUHEZ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650264
Record name (4R)-1-(tert-Butoxycarbonyl)-4-methyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871727-77-4
Record name (4R)-1-(tert-Butoxycarbonyl)-4-methyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 871727-77-4
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Advanced Synthetic Methodologies for 4r 1 Boc 4 Methyl D Proline and Its Stereoisomers

Diastereoselective and Enantioselective Synthesis of (4R)-1-Boc-4-Methyl-D-proline and Related 4-Methylprolines

The primary challenge in the synthesis of 4-methylprolines lies in the precise control of the stereochemistry at both the C2 and C4 positions of the pyrrolidine (B122466) ring. Various sophisticated strategies have been developed to address this, enabling access to all possible diastereoisomers with high purity.

Evans Asymmetric Alkylation Strategies for Stereochemical Control

A highly effective and diastereoselective method for synthesizing all four diastereoisomers of Boc-protected 4-methylproline carboxylates utilizes the Evans asymmetric alkylation. nih.govrsc.org This strategy relies on a chiral auxiliary to control the introduction of the methyl group at the C4 position. The stereochemical outcome is elegantly determined by the choice of both the starting chiral glutamic acid and the chiral N-acyloxazolidinone auxiliary. nih.gov

The general retrosynthetic approach involves establishing the C4 stereocenter via asymmetric alkylation of an Evans' chiral auxiliary, followed by the formation of the C2 stereocenter through an intramolecular SN2 reaction. nih.gov This methodology has been demonstrated to be scalable, providing gram-scale quantities of the desired products with exceptional stereoselectivity. nih.govrsc.org

Key Features of the Evans Asymmetric Alkylation Approach:

FeatureDescriptionReference
Stereocontrol Essentially complete stereoselectivity is achieved by matching the chirality of the glutamic acid starting material with the specific Evans' oxazolidinone chiral auxiliary. nih.govresearchgate.net
Scalability The synthesis has been successfully performed on a gram scale, highlighting its practical utility. nih.govrsc.org
Versatility This method provides a general pathway to all four diastereoisomers of Boc-protected 4-methylproline carboxylates. nih.gov

The methylation step, a crucial part of this synthesis, typically proceeds with high efficiency. For instance, using sodium hexamethyldisilazide (NaHMDS) as a base followed by treatment with methyl iodide (MeI) can yield the desired methylated product as a single stereoisomer. nih.gov Subsequent reductive cleavage of the chiral auxiliary, conversion of the resulting alcohol to an azide (B81097), and reduction followed by intramolecular cyclization and Boc protection affords the final 4-methylproline derivative. nih.gov

Intramolecular Cyclization Approaches to Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a critical step in the synthesis of 4-methylproline derivatives. Intramolecular cyclization reactions are commonly employed to construct this five-membered heterocyclic core. These reactions can be designed to proceed with a high degree of stereocontrol, influenced by the stereocenters already present in the acyclic precursor.

One common strategy involves the intramolecular nucleophilic substitution of a leaving group by an amino group. For example, after establishing the stereochemistry at the C4 position, a precursor containing a nitrogen nucleophile and a suitable leaving group can be induced to cyclize, forming the pyrrolidine ring. nih.gov The stereochemistry at C2 is often controlled during this ring-closing step.

Various methods for pyrrolidine synthesis via intramolecular cyclization have been reported, including:

Reductive amination of dicarbonyl compounds.

Intramolecular Michael additions.

Ring-closing metathesis (RCM).

Intramolecular amination of unsaturated carbon-carbon bonds. nih.gov

Chemoenzymatic Synthetic Routes for Proline Analogues

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to afford enantiomerically pure compounds. In the context of 4-methylproline synthesis, enzymes can be employed for the kinetic resolution of racemic intermediates.

For instance, lipases are highly effective biocatalysts for the enantioselective hydrolysis of esters. Candida antarctica lipase (B570770) B (Chirazyme L-2) has been shown to be highly efficient for the hydrolysis of racemic N-Boc and N-Cbz proline derivatives with excellent enantiomeric ratios (E > 100). researchgate.netelsevierpure.com This enzymatic resolution can provide access to enantiomerically enriched proline precursors, which can then be elaborated into the desired 4-methylproline stereoisomers through chemical steps.

Enzymatic Resolution of N-Substituted Proline Esters:

EnzymeSubstrateSelectivity (E value)Reference
Bacillus licheniformis protease (subtilisin)(R,S)-N-carbamoylproline ester10 (prefers R-enantiomer) researchgate.netelsevierpure.com
Earthworm protease (isozyme A)(R,S)-N-Cbz proline ester13.6 (prefers S-enantiomer) researchgate.net
Candida antarctica lipase B (Chirazyme L-2)(R,S)-N-Boc proline ester>100 researchgate.netelsevierpure.com
Candida antarctica lipase B (Chirazyme L-2)(R,S)-N-Cbz proline ester>100 researchgate.netelsevierpure.com

This approach allows for the preparation of highly enantiopure building blocks that are crucial for the synthesis of specific stereoisomers of 4-methylproline.

Stereoselective Alkylation of Substituted Proline Esters

Direct stereoselective alkylation of enolates derived from substituted proline esters is another powerful strategy for the synthesis of 4-substituted proline derivatives. The diastereoselectivity of this process is influenced by several factors, including the N-protecting group, the ester group, the alkylating agent, and the reaction conditions. nih.gov

The alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been studied in detail. It was found that the stereochemical outcome depends on the nature of the electrophile and the N-protecting group. nih.gov For example, alkylation of the N-Boc derivative with allylic halides resulted in retention of configuration, while benzylic halides led to inversion. nih.gov

Furthermore, the steric bulk of the ester group can play a significant role in enhancing the diastereoselectivity. The use of menthyl esters, for instance, has been shown to improve the diastereoselectivity of alkylation compared to methyl esters. nih.gov The stereoselective alkylation of pyroglutamates is also a well-established method for accessing 4-substituted prolines. acs.orgacs.org

Intramolecular Radical Cyclization Methodologies

Intramolecular radical cyclizations offer a versatile approach to the synthesis of the pyrrolidine ring system. diva-portal.org These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond, leading to the formation of the cyclic structure. The stereoselectivity of these cyclizations can often be controlled by the existing stereochemistry in the substrate.

For the synthesis of 4-methylproline, a radical precursor can be designed such that a 5-exo-trig cyclization leads to the desired pyrrolidine ring with the methyl group at the C4 position. The generation of iminyl radicals, followed by intramolecular cyclization, is a known strategy for synthesizing pyrrolines, which can then be reduced to the corresponding pyrrolidines. nsf.govnih.gov The choice of the N-protecting group can influence the diastereoselectivity of the radical ring-closure. diva-portal.org

Hydroboration-Suzuki Coupling Strategies for 4-Arylmethyl Proline Derivatives

While not directly leading to 4-methylproline, the hydroboration-Suzuki coupling strategy is a notable method for the synthesis of 4-arylmethyl proline derivatives, which are structurally related analogs. ethz.chthieme.dethieme.de This approach allows for the introduction of a wide variety of aryl moieties at the C4 position of the proline ring.

The synthesis typically involves the hydroboration of a suitable alkene precursor to generate a borane (B79455) intermediate, which then participates in a palladium-catalyzed Suzuki cross-coupling reaction with an aryl halide. ethz.ch This methodology expands the chemical space of accessible 4-substituted proline derivatives for various applications in chemistry and biology. ethz.chthieme.dethieme.de

Oxidative Degradation and Nucleophilic Addition Approaches

Oxidative degradation provides a pathway to functionalize the proline ring by cleaving specific bonds to introduce new substituents. One documented approach involves the ruthenium-catalyzed oxidative degradation of a precursor molecule to introduce a carboxyl group at the α-carbon, which is a key step in the asymmetric synthesis of kainic acid analogues. nih.gov Although this specific example targets the α-position, the principle of controlled oxidation is a powerful tool in proline chemistry.

Nucleophilic addition reactions are fundamental to the synthesis of substituted prolines. A notable strategy involves the addition of nucleophiles to cyclic nitrones. For instance, the treatment of 3,4-dihydro-5-methyl-2H-pyrrol-1-oxide with potassium cyanide, followed by the addition of a chiral auxiliary, affords diastereomeric amino nitriles. These intermediates can then be hydrolyzed to provide access to both enantiomers of α-methylproline. nih.gov Another powerful application of nucleophilic addition is seen in the "proline editing" approach, where the hydroxyl group of a 4-hydroxyproline (B1632879) residue within a peptide is converted into a good leaving group, such as a sulfonate. nih.gov This activated site then undergoes a stereospecific SN2 reaction with various nucleophiles, including thiolates and azides, to yield a diverse array of 4-substituted prolines with inverted stereochemistry. nih.gov

Duhamel Ring Contraction Strategies

The Duhamel ring contraction is an effective method for synthesizing proline chimeras with a quaternary α-stereogenic center. This strategy involves the ring contraction of enamines derived from hydrogenated pyridinium (B92312) salts. nih.gov By employing a removable chiral auxiliary on the enamine, the ring contraction process can be rendered diastereoselective. The chiral enamines are converted to iminium bromides, and upon reaction, the ring contracts to form the desired proline scaffold. The level of diastereoselectivity can be influenced by reaction conditions, such as temperature, and the steric bulk of the substituents on the enamine. nih.gov

Biocatalytic Hydroxylation for Proline Derivatives

Biocatalysis offers a highly specific and environmentally benign route to key proline precursors. Prolyl hydroxylases (PHDs), a class of α-ketoglutarate-dependent hydroxylases, are enzymes that catalyze the regio- and stereospecific hydroxylation of L-proline to form hydroxyproline (B1673980). wikipedia.orgnih.gov Specifically, these enzymes catalyze the formation of (2S, 4R)-4-hydroxyproline, a crucial starting material for many synthetic pathways. wikipedia.org The reaction mechanism requires molecular oxygen, Fe(II), and α-ketoglutarate as co-substrates, with ascorbate (B8700270) often used as a cofactor to regenerate the active Fe(II) state. wikipedia.orgresearchgate.net This enzymatic transformation is central to collagen biosynthesis in nature and has been harnessed for the large-scale production of trans-4-hydroxy-L-proline. researchgate.net The high selectivity of biocatalytic hydroxylation avoids the need for complex protection and deprotection steps often required in traditional chemical synthesis. acs.org

Selective Functionalization and Protection Strategies for Proline Scaffolds

The chemical versatility of the proline scaffold allows for extensive modification, but this often requires a careful strategy of protecting and activating specific functional groups.

N-Protection via tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) Groups

Protecting the secondary amine of the proline ring is a critical step in nearly all synthetic routes, particularly in peptide synthesis, to prevent unwanted side reactions. The two most common amine-protecting groups are tert-Butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

The Boc group is an acid-labile protecting group, typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.org It is stable under a wide range of basic and nucleophilic conditions, making it orthogonal to many other protecting groups. Deprotection is achieved using strong acids like trifluoroacetic acid (TFA). wikipedia.org

The Fmoc group is a base-labile protecting group, introduced using reagents like Fmoc-Cl or Fmoc-OSu. wikipedia.orgacs.org Its key advantage is its stability towards acidic conditions, allowing for an orthogonal protection strategy when combined with acid-labile groups (like Boc or t-Butyl esters). wikipedia.org The Fmoc group is typically removed with a mild base, most commonly a solution of piperidine (B6355638) in DMF, a condition that leaves acid-sensitive functionalities intact. wikipedia.org This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS).

Table 1: Comparison of Boc and Fmoc Protecting Groups for Proline

Feature tert-Butoxycarbonyl (Boc) Fluorenylmethyloxycarbonyl (Fmoc)
Chemical Nature Acid-labile carbamate Base-labile carbamate
Introduction Reagent Di-tert-butyl dicarbonate (Boc₂O) Fmoc-Cl, Fmoc-OSu
Cleavage Condition Strong acids (e.g., TFA, HCl) wikipedia.org Weak organic bases (e.g., 20% Piperidine in DMF) wikipedia.org
Stability Stable to bases, nucleophiles, and catalytic hydrogenation Stable to acids and mild reducing agents wikipedia.org
Primary Application Solution-phase synthesis; Boc-based solid-phase peptide synthesis Fmoc-based solid-phase peptide synthesis (SPPS) chemimpex.com

| Orthogonality | Orthogonal to Fmoc, Cbz, and other base-labile groups | Orthogonal to Boc, Trt, and other acid-labile groups wikipedia.org |

Derivatization from 4-Hydroxyproline Precursors

The readily available and relatively inexpensive chiral pool starting material, 4-hydroxyproline, is the most common precursor for the synthesis of 4-methylproline and other 4-substituted derivatives. researchgate.netmdpi.com The synthesis of this compound typically starts from (2S, 4R)-4-hydroxy-L-proline (cis-4-hydroxy-L-proline) or (2D, 4R)-4-hydroxy-D-proline (trans-4-hydroxy-D-proline).

A key strategy involves the activation of the C4 hydroxyl group to turn it into a good leaving group, which can then be displaced by a methyl group or a precursor. Common activation methods include:

Sulfonylation: Conversion of the hydroxyl to a tosylate or mesylate, followed by SN2 displacement.

Mitsunobu Reaction: This reaction allows for the direct substitution of the hydroxyl group with a nucleophile, proceeding with an inversion of stereochemistry. nih.gov For example, a Mitsunobu reaction on Boc-4R-hydroxyproline methyl ester can be used to synthesize the 4S-iodophenyl ether derivative. rsc.org This inversion is a powerful tool for accessing diastereomers that are not readily available from the starting material. nih.gov

Utilization of 4-Oxoproline Intermediates in Synthesis

A highly effective and common two-stage strategy for introducing a methyl group at the C4 position involves the use of a 4-oxoproline (or 4-ketoproline) intermediate.

Oxidation: The synthesis begins with the N-protection of a 4-hydroxyproline precursor (e.g., with a Boc group), followed by oxidation of the C4 hydroxyl group to a ketone. This can be achieved using various oxidation agents, such as those employed in Swern or Dess-Martin oxidations, or with combinations like trichloroisocyanuric acid (TCICA) and TEMPO. mdpi.comunirioja.es This yields an N-Boc-4-oxoproline ester.

Carbon Introduction and Reduction: The carbonyl group of the 4-oxoproline intermediate is an electrophilic handle for introducing the methyl group's carbon atom. A common method is the Wittig reaction , where the ketone reacts with a phosphonium (B103445) ylide (e.g., methyltriphenylphosphonium (B96628) bromide) to form a 4-methylene proline derivative. researchgate.netmdpi.com This exocyclic double bond is then stereoselectively hydrogenated to install the methyl group with the desired stereochemistry. The steric hindrance of the proline ring and its substituents often directs the hydrogenation to one face of the molecule, leading to high diastereoselectivity. mdpi.com

This versatile 4-oxo intermediate allows for the synthesis of all four diastereoisomers of Boc-protected 4-methylproline carboxylates through carefully chosen starting materials and reaction conditions. researchgate.net

Late-Stage Stereodivergence in 4-Methylproline Preparation

Late-stage stereodivergence represents an efficient strategy in chemical synthesis, allowing for the generation of multiple stereoisomers from a common intermediate late in a reaction sequence. This approach is particularly valuable for creating a library of related compounds for structure-activity relationship studies.

Another powerful technique involves leveraging different chiral starting materials or auxiliaries to direct the stereochemical outcome. For instance, a general synthesis for all four diastereoisomers of Boc-protected 4-methylproline carboxylates utilizes an Evans asymmetric alkylation to control the stereochemistry at the C4 position. nih.govrsc.org By selecting the appropriate enantiomer of the starting material and the chiral auxiliary, each of the four stereoisomers can be accessed with high diastereoselectivity from a common synthetic pathway. nih.govresearchgate.net This method underscores the power of using matching and mismatching combinations of chiral pools to achieve complete stereochemical control.

Practical Considerations for Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to larger, more practical production scales introduces significant challenges. Key considerations include the cost of reagents, reaction conditions, operational safety, and the efficiency of purification methods. For this compound, developing robust and scalable protocols is essential for its potential application in pharmaceutical development.

Development of Gram-Scale and Multi-Gram Scale Protocols

Significant progress has been made in developing scalable syntheses for 4-methylproline derivatives. A general and practical synthetic process has been reported for all four diastereoisomers of Boc-protected 4-methylproline carboxylates with nearly complete stereoselectivity on a gram scale. nih.govrsc.orgrsc.org One of the key features of this synthesis is an Evans asymmetric alkylation to establish the challenging stereochemistry of the 4-methyl group. nih.govrsc.org The practicality of this route is highlighted by its successful application on an 8.5-gram scale, demonstrating its robustness for producing significant quantities of the desired product. nih.gov

The advantages of this approach include the use of accessible starting materials, relatively inexpensive reagents, and mild reaction conditions, all of which contribute to its high synthetic utility and scalability. nih.govrsc.org Further, a tandem one-pot process combining azide reduction and intramolecular SN2 cyclization followed by direct Boc-protection streamlines the workflow, enhancing its efficiency for large-scale production. nih.gov Similarly, scalable and chromatography-free syntheses have been developed for related compounds like N-Boc-trans-4-methyl-L-prolinol on a multi-gram scale, showcasing that the principles can be applied across the class of 4-alkyl-L-prolines. researchgate.net

Parameter Gram-Scale Protocol for Boc-4-methylproline carboxylates
Key Reaction Evans Asymmetric Alkylation
Stereoselectivity Essentially complete
Demonstrated Scale 8.5 grams
Key Features Accessible starting materials, tandem one-pot process, mild conditions

Chromatography-Free Purification and Isolation Techniques

A major bottleneck in scaling up chemical syntheses is often the purification step, with column chromatography being particularly time-consuming, solvent-intensive, and costly. Therefore, the development of chromatography-free purification methods is a critical aspect of practical synthesis design.

For proline derivatives, non-chromatographic methods such as crystallization and acid-base extraction are highly effective. In the synthesis of related 4-substituted prolines, acid-base purification techniques have been successfully employed to achieve excellent purity (>99%) on a large scale. researchgate.net Another common strategy is the formation of salts, which can often be purified by simple washing or recrystallization. For example, the dicyclohexylamine (B1670486) salt of a carboxylic acid intermediate in a related synthesis was effectively purified through repeated washes with diethyl ether. mdpi.com

Technique Description Application Example
Acid-Base Extraction Utilizes the acidic or basic nature of the target compound to move it between aqueous and organic phases, leaving impurities behind.Purification of N-Boc-4-Fluoro-L-Proline on a kilogram scale. researchgate.net
Salt Formation & Washing Converts the product into a salt which may have different solubility properties, allowing for purification by washing away impurities.Purification of a dicyclohexylamine salt intermediate with diethyl ether. mdpi.com
Crystallization Induces the formation of a crystalline solid from a solution, a highly effective method for obtaining high-purity compounds.A common final step in scalable syntheses to isolate the pure product.

Elucidation of Stereochemical and Conformational Attributes of 4r 1 Boc 4 Methyl D Proline

Advanced Spectroscopic and Diffraction Analyses

Advanced analytical techniques provide empirical data on the molecular structure and dynamics of proline derivatives. While specific experimental data for (4R)-1-Boc-4-Methyl-D-proline is not extensively published, analysis of closely related analogs provides significant insight into its expected behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemical Assignment

NMR spectroscopy is a powerful tool for investigating the solution-state dynamics of N-Boc-proline derivatives, particularly the slow equilibrium between the cis and trans isomers of the tertiary amide (Boc-N) bond. nih.gov This isomerization occurs on a timescale of seconds to minutes at room temperature, resulting in two distinct sets of resonances in the ¹H and ¹³C NMR spectra for the major (trans) and minor (cis) populations. nih.gov The ratio of the integration of these distinct signals allows for the quantification of the trans/cis equilibrium constant (Ktrans/cis).

For substituted prolines, the position of the substituent on the pyrrolidine (B122466) ring significantly influences this equilibrium. In the case of N-acetylated 4-substituted proline methyl esters, the Ktrans/cis value is sensitive to both the substituent's stereochemistry and the solvent polarity. researchgate.netraineslab.com For example, studies on N-acetyl-(2S,4R)-4-chloroproline methyl ester, an analog with a 4R electron-withdrawing substituent, show a Ktrans/cis of 5.4 in aqueous solution, indicating a strong preference for the trans isomer. nih.gov This preference is often attributed to stereoelectronic effects that favor a ring pucker compatible with the trans conformation. researchgate.net

Given that the 4-methyl group in this compound is electron-donating rather than withdrawing, its influence is expected to be primarily steric. The solvent environment also plays a critical role; polar solvents can stabilize the more polar cis isomer, shifting the equilibrium. researchgate.netacs.org For the target molecule, one would expect to observe two distinct sets of signals in the NMR spectrum, with the trans isomer being predominant, though likely to a lesser extent than in analogs with strongly electron-withdrawing 4R-substituents.

Table 1: Representative trans/cis Isomer Ratios for N-Acyl-4-Substituted Proline Analogs in Different Solvents This table presents data from related compounds to illustrate typical values and solvent effects.

Compound Solvent Ktrans/cis Reference
Ac-(2S,4R)-4-chloroproline-OMe D₂O 5.4 nih.gov
Ac-(2S,4R)-4-azidoproline-OMe D₂O 3.5 researchgate.net
Ac-(2S,4R)-4-azidoproline-OMe CDCl₃ 2.5 researchgate.net
Ac-(2S,4R)-4-fluoroproline-OMe D₂O 4.3 researchgate.net
Ac-(2S,4R)-4-fluoroproline-OMe CDCl₃ 2.3 researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography provides definitive information on the absolute configuration and the preferred conformation of a molecule in the solid state. While a crystal structure for this compound is not publicly available, structures of analogous compounds offer a reliable model for its solid-state arrangement.

For instance, the crystal structure of Boc-4R-(4-iodophenyl) hydroxyproline (B1673980) methyl ester, which also features a 4R-substituent and the N-Boc group, reveals two key features: the amide bond is exclusively in the trans conformation (ω = +180.0°), and the pyrrolidine ring adopts an exo pucker. rsc.org Similarly, the structure of N-acetyl-(2S,4R)-4-chloroproline methyl ester also displays the Cγ-exo ring pucker. nih.gov This exo pucker is characteristic for L-proline derivatives with a 4R-substituent, as it minimizes steric hindrance and is favored by stereoelectronic effects when the substituent is electronegative. nih.gov

For the target molecule, this compound, the stereochemistry is (2R, 4R). This configuration is the enantiomer of (2S, 4S)-methyl-L-proline. In L-prolines, 4S-substituents typically favor an endo ring pucker. nih.govnih.gov Therefore, it is predicted that in the solid state, this compound would crystallize with a trans Boc-amide bond and a pyrrolidine ring conformation analogous to the endo pucker of a (2S, 4S) derivative.

Computational Chemistry and Theoretical Modeling of Proline Derivatives

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the conformational landscapes and reaction dynamics of complex molecules like substituted prolines, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity Prediction

DFT calculations are widely used to model the potential energy surfaces of chemical reactions, helping to predict reaction mechanisms and understand the origins of stereoselectivity. For proline derivatives, this can involve modeling transition states in organocatalyzed reactions or, more fundamentally, calculating the energy barriers for conformational changes like amide bond isomerization.

A detailed DFT study on the closely related Ac-(2S,4R)-MePro-NHMe and Ac-(2S,4S)-MePro-NHMe molecules at the M06-2X level of theory provides significant insight. nih.gov The calculations determined the rotational energy barriers for the cis-trans isomerization. In water, the lowest rotational barriers for Ac-4-methylproline derivatives were found to be 0.24–1.43 kcal/mol higher than for the unsubstituted Ac-Pro-NHMe. nih.gov This suggests that the 4-methyl substituent slightly hinders the isomerization process. Such computational approaches are crucial for designing proline derivatives with tailored catalytic properties or specific conformational rigidities.

Analysis of the Conformational Landscape of Substituted Prolines

The conformational landscape of a proline residue is defined by its backbone dihedral angles (φ, ψ) and is heavily influenced by the puckering of the five-membered ring. nih.gov The substitution at the C4 position introduces additional steric and electronic effects that further modulate the accessible φ and ψ space. nih.gov

Computational studies on Ac-4-methylproline-NHMe reveal that in the gas phase, a γ-turn structure stabilized by a C₇ hydrogen bond is most preferred for both 4R and 4S diastereomers. nih.gov However, in an aqueous environment, this intramolecular hydrogen bond is weakened, and the conformational preference shifts. For the (2S,4R) diastereomer (an analog for D-proline with a 4S-like methyl position relative to the carboxyl group), the down-puckered (endo) polyproline II (PPII) structure is slightly more prevalent than the up-puckered (exo) form. nih.gov In contrast, the (2S,4S) diastereomer (an analog for the target (2R,4R)-D-proline) shows a strong preference for the up-puckered (exo) PPII structure in water. nih.gov This demonstrates that the stereochemistry of the methyl group has a profound impact on the preferred backbone conformation.

Investigations into Proline Ring Puckering (Endo/Exo) and Amide Bond Isomerism (cis/trans)

The two most important conformational equilibria in proline are the puckering of the pyrrolidine ring and the isomerization of the preceding amide bond. nih.gov The ring exists in a dynamic equilibrium between two primary envelope conformations: Cγ-endo (down pucker, where Cγ is displaced on the same side as the carboxyl group) and Cγ-exo (up pucker, where Cγ is on the opposite side). nih.gov

These two puckering states are intrinsically linked to the cis/trans amide equilibrium. The exo ring pucker is associated with more compact conformations (like PPII and α-helices) and stabilizes the trans amide bond, partly through a favorable n→π* interaction between adjacent carbonyl groups. nih.govnih.gov The endo pucker is associated with more extended conformations and is more compatible with a cis amide bond. nih.govnih.gov

For the target compound, this compound, the relevant analog for understanding puckering preference is (2S,4S)-Methyl-L-proline. DFT calculations show that this diastereomer has a strong preference for the up-puckered (exo) conformation in aqueous solution. nih.gov This preference is consistent with experimental findings that (2S,4S)-methylproline stabilizes the collagen triple helix, a structure that requires an exo ring pucker. nih.gov Therefore, this compound is expected to predominantly adopt an exo-like ring pucker in solution, which in turn would favor a higher population of the trans amide isomer.

Table 2: Calculated Rotational Barriers for cis-trans Isomerization of Ac-4-MePro-NHMe in Water (kcal/mol) Data from a DFT study on a close analog, illustrating the energy requirements for isomerization.

Compound Lowest Rotational Barrier Reference
Ac-(2S,4S)-MePro-NHMe ~19.5 kcal/mol nih.gov
Ac-(2S,4R)-MePro-NHMe ~20.7 kcal/mol nih.gov

Influence of 4-Substitution on Pyrrolidine Ring Conformation and Peptide Secondary Structure

The conformation of the five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered states: Cγ-exo and Cγ-endo. This nomenclature describes the displacement of the Cγ carbon atom relative to the plane formed by the other four ring atoms, being either on the opposite side (exo) or the same side (endo) as the carboxyl group. The introduction of a substituent at the 4-position of this ring profoundly influences the equilibrium between these two puckered states. This conformational bias, in turn, has significant repercussions for the main-chain torsion angles (φ, ψ) and the cis-trans isomerization of the preceding peptide bond (ω), thereby directing the secondary structure of peptides and proteins. The nature and stereochemistry of the 4-substituent dictate whether the conformational preference is governed by stereoelectronic or steric effects.

Stereoelectronic Effects Imparted by 4-Substituents (e.g., Fluorine)

Stereoelectronic effects arise from the interaction of electron orbitals and are particularly significant when an electronegative substituent is present on the pyrrolidine ring. The fluorine atom serves as a classic example for elucidating these principles. The conformational preference of 4-fluoroprolines is largely dictated by the gauche effect, a stereoelectronic phenomenon that favors a gauche relationship between the amide and the electron-withdrawing 4-substituent.

This preference is stabilized by hyperconjugative interactions, specifically the orbital overlap between an electron-rich C-H bond (σ orbital) and an adjacent electron-deficient C-F bond (σ* antibonding orbital). The orientation that maximizes these stabilizing interactions determines the preferred ring pucker.

For (2S,4R)-4-fluoroproline (Flp) , the gauche conformation is achieved when the ring adopts a Cγ-exo pucker. This places the fluorine atom in a pseudo-axial position, which is sterically disfavored but electronically stabilized.

For (2S,4S)-4-fluoroproline (flp) , the same stereoelectronic stabilization occurs when the ring adopts a Cγ-endo pucker.

Therefore, the installation of an electron-withdrawing group at the C4 position allows for precise control over the pyrrolidine ring conformation based on its stereochemistry. The Cγ-exo pucker is strongly favored in 4R-substituted prolines with electron-withdrawing groups, while the Cγ-endo pucker is preferred in the corresponding 4S-substituted analogs. This principle extends to other electronegative substituents, such as the hydroxyl group in hydroxyproline and the nitrobenzoate group.

Substituent & StereochemistryDominant Electronic EffectPreferred Ring PuckerReference
(4R)-Fluoro (Flp)Gauche Effect / HyperconjugationCγ-exo
(4S)-Fluoro (flp)Gauche Effect / HyperconjugationCγ-endo
(4R)-Hydroxy (Hyp)Gauche EffectCγ-exo
(4S)-NitrobenzoateGauche EffectCγ-endo
(4R)-Chloro (Clp)Gauche EffectCγ-exo

Steric Effects on Preferred Conformational States

In contrast to stereoelectronic effects, steric effects become dominant when the 4-substituent is bulky and not highly electronegative, such as a methyl group. For these substituents, the primary conformational driver is the minimization of steric hindrance. Bulky groups strongly prefer to occupy a pseudo-equatorial position on the pyrrolidine ring to avoid unfavorable steric clashes with other ring atoms.

The stereochemistry of the substituent again dictates how this steric preference translates into a specific ring pucker. This effect is opposite to that observed for electronegative substituents.

For (2S,4R)-4-methylproline (mep) , which corresponds to the proline core of this compound (a (2R,4R) configuration), the methyl group avoids steric strain by adopting a pseudo-equatorial position. This is achieved through a Cγ-endo ring pucker.

For (2S,4S)-4-methylproline (Mep) , the methyl group's preference for a pseudo-equatorial orientation forces the ring into a Cγ-exo pucker.

Thus, for sterically demanding substituents like methyl or tert-butyl groups, a 4R configuration leads to a Cγ-endo pucker, while a 4S configuration results in a Cγ-exo pucker. This demonstrates a clear reciprocity where steric and stereoelectronic effects can be used to achieve the same or opposite pucker depending on the chosen substituent and its stereochemistry.

Substituent & StereochemistryDominant Steric EffectPreferred Ring PuckerReference
(4R)-Methyl (mep)Preference for pseudo-equatorial positionCγ-endo
(4S)-Methyl (Mep)Preference for pseudo-equatorial positionCγ-exo
trans-4-tert-butyl (L-proline)Preference for pseudo-equatorial positionCγ-endo
cis-4-tert-butyl (L-proline)Preference for pseudo-equatorial positionCγ-exo

Correlation between C2/C4 Stereochemistry and Polyproline Peptide Conformation

The conformation of the pyrrolidine ring, biased by the 4-substituent, is directly coupled to the conformation of the peptide backbone. This connection is manifested in two key ways: the cis-trans isomerism of the Xaa-Pro peptide bond and the subsequent stabilization of specific secondary structures, particularly polyproline type I (PPI) and type II (PPII) helices.

Polyproline II (PPII) Helix: This is a left-handed helix characterized by all-trans peptide bonds (ω ≈ 180°). The Cγ-exo ring pucker is strongly associated with the stabilization of the trans amide bond. This is partly due to a favorable n→π* interaction, where the lone pair of electrons (n) on the carbonyl oxygen of the preceding residue (i-1) interacts with the antibonding orbital (π*) of the proline carbonyl carbon (i). This interaction is preferential with the Cγ-exo pucker. Consequently, 4R-substituted prolines with electron-withdrawing groups (like Flp) and 4S-substituted prolines with bulky groups (like Mep), both of which favor the Cγ-exo pucker, are potent stabilizers of the PPII conformation.

Polyproline I (PPI) Helix: This is a right-handed, more compact helix characterized by all-cis peptide bonds (ω ≈ 0°). The Cγ-endo ring pucker is strongly favored in peptides with a cis amide bond preceding the proline. Therefore, 4S-substituted prolines with electron-withdrawing groups (like flp) and 4R-substituted prolines with bulky groups (like mep), which promote the Cγ-endo pucker, favor the formation of PPI helices.

The stereochemistry at C4, in conjunction with the substituent's electronic or steric nature, thus provides a powerful tool to rationally design and stabilize specific peptide secondary structures. By selecting the appropriate 4-substituted proline, one can preorganize the peptide backbone, biasing the torsional angles and peptide bond isomerism to favor either a compact PPI helix or an extended PPII helix.

C4-Substituent Type & StereochemistryPreferred Ring PuckerFavored ω Angle (Xaa-Pro bond)Stabilized Polyproline HelixReference
(4R)-Electron-withdrawing (e.g., Flp)Cγ-exotransPPII
(4S)-Electron-withdrawing (e.g., flp)Cγ-endocisPPI
(4R)-Sterically demanding (e.g., mep)Cγ-endocisPPI
(4S)-Sterically demanding (e.g., Mep)Cγ-exotransPPII

Applications of 4r 1 Boc 4 Methyl D Proline As a Chiral Building Block in Advanced Organic Synthesis

Integration into Peptide and Peptidomimetic Synthesis

The incorporation of (4R)-1-Boc-4-Methyl-D-proline into peptide chains is a key strategy for modulating the structure and function of the resulting molecules. Its rigid structure helps to pre-organize the peptide backbone, influencing folding and improving stability and binding affinity.

This compound is well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS). This strategy involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

The general cycle for incorporating this compound into a peptide sequence using SPPS involves several key steps:

Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This exposes a free secondary amine on the proline residue.

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to generate the free amine necessary for the subsequent coupling reaction.

Coupling: The next Boc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin. The activated carboxyl group reacts with the free amine of the proline residue to form a new peptide bond.

Washing: Excess reagents and byproducts are removed by thoroughly washing the resin with various solvents.

This cycle is repeated until the desired peptide sequence is assembled. The Boc group on this compound ensures it can be seamlessly integrated into this well-established workflow.

While this compound is a valuable building block in its own right, the broader field has developed sophisticated "proline editing" techniques to generate a vast array of 4-substituted proline residues within a peptide after its initial synthesis. chemrxiv.orgchemrxiv.orgnih.gov This post-synthetic modification approach typically starts with the incorporation of a versatile precursor, such as 4-hydroxyproline (B1632879) (Hyp), into the peptide chain via standard SPPS. chemrxiv.orgacs.org

Once the peptide is fully assembled on the solid support, the hydroxyl group of the Hyp residue is chemically modified through a series of stereospecific reactions. This methodology allows for the creation of a diverse library of proline analogues without the need for laborious solution-phase synthesis of each individual amino acid building block. chemrxiv.orgchemrxiv.org This approach highlights the versatility of the proline scaffold for introducing novel functionalities into peptides.

Table 1: Examples of 4-Substituted Proline Derivatives Achievable via Proline Editing
Functional Group CategorySpecific Examples of Introduced GroupsPotential Application
Spectroscopic ProbesFluoro (19F), Cyanophenyl Ether, Pentafluorophenyl EtherHeteronuclear NMR and Fluorescence Spectroscopy chemrxiv.orgchemrxiv.org
Bioorthogonal HandlesAzide (B81097), Alkyne, Alkene, Aryl Halide, TetrazineClick Chemistry, Cross-Coupling Reactions, Bio-conjugation chemrxiv.orgnih.gov
Amino Acid MimeticsThiol (Cys), Carboxylate (Asp/Glu), Amino (Lys), Guanidino (Arg)Mimicking natural amino acid side chains chemrxiv.orgchemrxiv.org
Reactive GroupsKetone, Thioester, Maleimide, BromoacetateCovalent labeling and cross-linking chemrxiv.orgnih.gov

The substitution at the C4 position of the proline ring profoundly influences the puckering of the five-membered ring, which can adopt either an exo or endo conformation. This, in turn, restricts the range of accessible dihedral angles (φ and ψ) of the peptide backbone, effectively locking it into a specific local conformation. The methyl group in this compound provides steric bulk that favors a particular ring pucker, thereby acting as a powerful tool for conformational control. chemrxiv.org

The ability to enforce specific secondary structures, such as β-turns or polyproline helices, is a cornerstone of modern peptide design and medicinal chemistry. chemrxiv.orgresearchgate.net By introducing conformationally constrained analogues like 4-methylproline, chemists can design peptides with:

Enhanced Target Affinity and Selectivity: Pre-organizing the peptide into its bioactive conformation reduces the entropic penalty upon binding to its biological target. chemrxiv.org

Improved Metabolic Stability: A constrained backbone can be less susceptible to proteolytic degradation by enzymes.

Increased Cell Permeability: By stabilizing specific conformations, it is possible to mask polar groups and enhance passive diffusion across cell membranes.

Precursor for Complex Organic Molecules and Bioactive Scaffolds

Beyond peptides, this compound serves as a chiral starting material for the synthesis of complex molecular architectures, including natural products and their analogues.

The 4-methylproline motif is present in a variety of natural products with interesting biological activities. The total synthesis of these molecules often relies on the availability of chiral building blocks like this compound to install the required stereochemistry efficiently.

A prominent example is the first total synthesis of Cavinafungin B , an antiviral lipopeptide. chemrxiv.orgchemrxiv.org This synthesis successfully utilized (2S,4R)-4-methylproline, which was prepared through a chemoenzymatic route and subsequently incorporated into the lipopeptide sequence using Fmoc-based solid-phase peptide synthesis. chemrxiv.org The successful synthesis confirmed the structure of Cavinafungin B and provided a pathway for creating analogues for further biological study.

Other natural products featuring the 4-methylproline residue include:

Nostoweipeptins: A class of cyclic peptides isolated from Nostoc species, some of which contain two 4-methylproline and two 4-hydroxyproline residues. nih.govacs.org

Nostopeptolides: Cyclic depsipeptides that also contain 4-methylproline and have been shown to inhibit the uptake of microcystin (B8822318) in hepatocytes. nih.govacs.org

The presence of this unique amino acid in these natural products underscores its importance in generating structural diversity and biological activity.

Bioorthogonal chemistry involves reactions that can occur in a biological environment without interfering with native biochemical processes. Functionalizing proline residues with bioorthogonal handles allows for the precise chemical modification of peptides and proteins in complex systems.

While the methyl group itself is not bioorthogonal, the proline scaffold is an excellent platform for introducing reactive handles that are. helsinki.fi Derivatives of proline can be synthesized to contain functionalities such as azides, alkynes, or aryl halides. chemrxiv.orgnih.gov These groups can then participate in a range of bioorthogonal reactions, enabling applications in drug delivery, in vivo imaging, and protein engineering. nih.gov

Table 2: Bioorthogonal Reactions Enabled by Functionalized Proline Derivatives
Reaction TypeRequired Functional GroupsApplication
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + CyclooctyneCovalent labeling of biomolecules chemrxiv.orgnih.gov
Suzuki Cross-CouplingAryl Halide + Boronic AcidSite-specific peptide modification in water chemrxiv.orghelsinki.fi
Sonogashira Cross-CouplingAryl Halide + Terminal AlkyneIntroduction of alkyne handles for further functionalization chemrxiv.orghelsinki.fi
Inverse-Electron-Demand Diels-AlderTetrazine + trans-CycloocteneRapid and specific bioconjugation chemrxiv.org

The synthesis of molecules like Boc-(4R)-4-azido-D-proline provides a direct route to incorporating these powerful chemical tools into peptides, leveraging the conformational benefits of the proline ring while adding a layer of chemical functionality. nih.gov

Q & A

Q. Table 1: Typical Analytical Benchmarks

TechniqueKey Peaks/ParametersReference Values
¹H NMR (CDCl₃)δ 1.42 (s, Boc-CH₃)±0.05 ppm deviation
[α]D²⁵+15° to +25° (c=1, MeOH)Dependent on solvent

Advanced: How can researchers resolve discrepancies in reported enantiomeric excess (ee) values for this compound across different catalytic systems?

Answer:
Discrepancies often arise from variations in analytical methods or reaction conditions. A systematic approach includes:

  • Standardized ee determination : Use chiral HPLC with identical columns (e.g., Chiralpak AD-H) and mobile phases across studies. Cross-validate with Mosher ester analysis .
  • Control experiments : Replicate reported protocols under inert atmospheres to exclude moisture/oxygen effects. Compare results using shared reference samples .
  • Statistical analysis : Apply ANOVA to evaluate inter-laboratory variability. Report confidence intervals for ee measurements .

Advanced: What computational modeling approaches are suitable for predicting the conformational stability of this compound in peptide synthesis, and how do they align with empirical data?

Answer:

  • Molecular Dynamics (MD) simulations : Model the ring puckering dynamics (Cᵧ-endo vs. Cᵧ-exo) in explicit solvents (e.g., water, DMF). Compare torsional angles (ϕ, ψ) with X-ray/NMR data .
  • Density Functional Theory (DFT) : Calculate energy barriers for Boc-deprotection pathways under acidic conditions. Validate with kinetic experiments (e.g., Arrhenius plots) .
  • Docking studies : Assess steric effects of the 4-methyl group on peptide substrate binding. Correlate with enzymatic assays using proline-specific proteases .

Basic: What are the critical considerations for ensuring reproducibility in the Boc-deprotection step of this compound under varying acidic conditions?

Answer:

  • Acid selection : Compare TFA (trifluoroacetic acid) vs. HCl/dioxane. Monitor reaction progress via ¹H NMR for complete deprotection (disappearance of δ 1.42 ppm) .
  • Temperature control : Maintain 0–25°C to minimize side reactions (e.g., racemization). Use ice baths for exothermic reactions.
  • Workup optimization : Neutralize with weak bases (e.g., NaHCO₃) and lyophilize to recover the free amine. Confirm purity via LC-MS .

Advanced: How can researchers systematically evaluate the impact of 4-methyl substitution on the ring puckering dynamics of D-proline derivatives using this compound as a model system?

Answer:

  • Dynamic NMR : Measure coalescence temperatures for ring-flipping transitions in DMSO-d₆. Calculate activation energies (ΔG‡) using Eyring plots .
  • Comparative studies : Synthesize analogs (e.g., 4-H, 4-Et) and analyze their puckering preferences via X-ray. Correlate substituent size with ring strain .
  • Theoretical frameworks : Apply the Altona-Sundaralingam parameterization to quantify puckering amplitudes. Validate with MD simulations .

Methodological Frameworks Referenced:

  • PICO (Population, Intervention, Comparison, Outcome): For designing comparative studies on catalytic systems .
  • FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): To prioritize research questions on conformational dynamics .

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